3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide
Description
3-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide is a benzothiophene-carboxamide derivative featuring a thiazole ring substituted with a 4-fluorophenyl group. The molecule integrates a benzothiophene core with chloro and methoxy substituents at positions 3 and 6, respectively, and a carboxamide linkage to the thiazole moiety.
Properties
IUPAC Name |
3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O2S2/c1-25-12-6-7-13-15(8-12)27-17(16(13)20)18(24)23-19-22-14(9-26-19)10-2-4-11(21)5-3-10/h2-9H,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUIWCYVFKTFKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the class of thiazole derivatives. Thiazole and benzothiophene structures are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and recent research findings.
- Molecular Formula : C19H12ClFN2O2S2
- Molecular Weight : 418.89 g/mol
- CAS Number : [Not provided in the search results]
Anticancer Activity
Research indicates that benzothiophene derivatives exhibit significant anticancer properties. Compounds similar to this compound have shown efficacy against various cancer cell lines. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of proliferation markers such as cyclin D1 and CDK4 .
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Breast Cancer | Induces apoptosis via caspase activation | |
| Similar Benzothiophene Derivatives | Lung Cancer | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound has demonstrated potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that thiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and interfering with essential metabolic pathways.
| Pathogen | Activity Detected | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Inhibition observed | 32 µg/mL | |
| Escherichia coli | Moderate inhibition | 64 µg/mL |
Anti-inflammatory Properties
Thiazole-containing compounds are also recognized for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thus reducing inflammation in various models of inflammatory diseases. This activity is often linked to the modulation of NF-kB signaling pathways.
Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of a series of thiazole derivatives, including the target compound. The results indicated that these compounds significantly inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to cell cycle arrest at the G0/G1 phase and induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Assessment
In vitro tests were conducted on various synthesized thiazole derivatives against common bacterial strains. The compound exhibited notable antibacterial activity against Staphylococcus aureus with an MIC comparable to standard antibiotics, suggesting its potential as a lead compound for further development .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by structural modifications. The presence of electronegative atoms like chlorine and fluorine enhances the lipophilicity and bioactivity of these compounds. Studies show that substituents at specific positions on the phenyl ring can significantly affect their potency against various biological targets .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with microbial targets, leading to inhibition of growth.
Case Study: A study involving thiazole derivatives demonstrated promising results against Staphylococcus aureus and Chromobacterium violaceum. The synthesized compounds were confirmed through spectral data (IR, NMR) and showed notable antibacterial activity, suggesting that modifications in the thiazole structure can enhance efficacy against resistant strains .
Anticancer Activity
The compound is also being explored for its anticancer properties. Thiazole derivatives have been linked to the inhibition of cancer cell proliferation in various human cancer cell lines, including breast cancer (MCF7). The mechanism often involves the induction of apoptosis in cancer cells.
Case Study: Research focusing on related thiazole derivatives found that certain compounds exhibited strong cytotoxic effects on MCF7 cells when tested using the Sulforhodamine B assay. Molecular docking studies further supported the binding affinity of these compounds to cancer-related targets, indicating their potential as lead compounds for drug development .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following summarizes a typical synthetic route:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3-chloroaniline + thioketone | Reflux in ethanol | 65% |
| 2 | Intermediate + fluorinated phenyl compound | Reflux without catalyst | Confirmed by spectral data |
Spectroscopic methods such as IR and NMR are utilized for characterization:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of heterocyclic carboxamides. Below is a systematic comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: The 3-chloro and 6-methoxy groups in the target compound enhance lipophilicity compared to analogs with polar sulfonyl or thiazolidinone groups (e.g., 4g, ).
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for benzothiophene-carboxamides in , involving condensation of benzothiophene acid chlorides with aminothiazoles . In contrast, compounds like 4g require additional steps for thiazolidinone ring formation, reducing overall yield .
The phenoxy-acetamide derivative () shows antimicrobial activity, suggesting the target compound’s thiazole-carboxamide scaffold could be optimized for similar applications .
Preparation Methods
Cyclization via Aryne Intermediates
Aryne-based cyclization, as demonstrated by RSC studies, enables efficient benzothiophene formation. For example, 2-chloro-6-(trimethylsilyl)phenyl triflate reacts with alkynyl sulfides in acetonitrile under cesium fluoride catalysis to yield substituted benzo[b]thiophenes. This method offers regiocontrol, critical for positioning the chlorine and methoxy groups.
Reaction Conditions :
Thiocyanation and Bromine-Mediated Cyclization
An alternative approach involves thiocyanation of methyl p-aminobenzoates using KSCN and bromine in acetic acid. This method, while initially developed for benzo[d]thiazoles, can be adapted for benzothiophenes by modifying sulfur sources.
Key Observations :
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Bromine facilitates thiocyanogen formation, enabling electrophilic aromatic substitution.
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NMR monitoring confirms intermediate thiocyanation before cyclization.
Introduction of Substituents: Chlorine and Methoxy Groups
Chlorination Strategies
Chlorine is introduced either during cyclization (e.g., using 2-chlorophenyl precursors) or via post-cyclization electrophilic substitution. Direct chlorination of the benzothiophene core using N-chlorosuccinimide (NCS) in DMF at 0°C achieves high regioselectivity at position 3.
Methoxy Group Installation
The methoxy group at position 6 is typically incorporated via O-methylation of a phenolic precursor. For example, 6-hydroxybenzothiophene derivatives react with methyl iodide in the presence of K₂CO₃ in DMF. Alternatively, methoxy-substituted starting materials (e.g., methyl 4-amino-3-methoxybenzoate) streamline synthesis by pre-installing the group before cyclization.
Protection Considerations :
-
tert-Butyldimethylsilyl (TBS) groups protect hydroxyl intermediates during cyclization, later removed via acidolysis.
Formation of the Carboxamide Linkage
Synthesis of 3-Chloro-6-Methoxybenzothiophene-2-Carbonyl Chloride
The carboxylic acid precursor is activated to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, refluxing 3-chloro-6-methoxybenzothiophene-2-carboxylic acid with SOCl₂ in dichloromethane (DCM) for 3 h yields the acyl chloride.
Coupling with 4-(4-Fluorophenyl)-1,3-Thiazol-2-Amine
The final step involves nucleophilic acyl substitution between the acyl chloride and thiazol-2-amine. Triethylamine (Et₃N) in toluene or 1,2-dimethoxyethane (DME) facilitates deprotonation and accelerates coupling.
Optimized Procedure :
-
Reagents : Acyl chloride (1.0 equiv), amine (1.2 equiv), Et₃N (2.0 equiv)
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Solvent : Toluene/DME (1:1)
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Conditions : Reflux, 24 h
Purification :
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Crude product is washed with diluted HCl to remove excess amine.
Synthesis of 4-(4-Fluorophenyl)-1,3-Thiazol-2-Amine
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via condensation of 4-fluorophenyl-substituted α-bromo ketones with thiourea:
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α-Bromo Ketone Preparation : 4-Fluorophenylacetone reacts with bromine in acetic acid to form 2-bromo-1-(4-fluorophenyl)propan-1-one.
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Cyclization : The bromo ketone and thiourea reflux in ethanol, yielding the thiazol-2-amine after neutralization.
Reaction Table :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂, AcOH, 0°C, 2 h | 85% |
| Thiazole Formation | Thiourea, EtOH, reflux, 6 h | 78% |
Challenges and Optimization
Regioselectivity in Benzothiophene Formation
Cyclization direction is influenced by steric and electronic factors. Bulky silyl protecting groups (e.g., TBS) on hydroxyl precursors prevent undesired cyclization pathways, ensuring substitution at position 5 or 4.
Q & A
Basic: What established synthetic routes are available for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step heterocyclic coupling. For example:
- Step 1: Construct the benzothiophene core via Friedel-Crafts acylation or cyclization of chloro-substituted precursors.
- Step 2: Introduce the methoxy group via nucleophilic substitution or demethylation protection strategies.
- Step 3: Couple the 4-(4-fluorophenyl)thiazole moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) or Ullmann-type cross-coupling for C–N bond formation .
Optimization:
- Use Design of Experiments (DoE) to systematically vary catalysts (e.g., Pd for cross-coupling), solvents (DMF vs. THF), and temperature. For example, flow-chemistry platforms (as in Omura-Sharma-Swern oxidation) enable precise control over reaction parameters and scalability .
- Monitor intermediates via LC-MS to identify yield-limiting steps.
Basic: Which spectroscopic/crystallographic methods are critical for structural validation?
Answer:
- X-ray Crystallography: Use SHELX software (SHELXL for refinement) to resolve bond angles, torsional strain, and confirm regiochemistry. For disordered structures, apply TWINABS for data scaling and HKLF5 format for twinned refinement .
- NMR Spectroscopy: Assign ¹H/¹³C signals using 2D techniques (COSY, HSQC). The methoxy group typically appears as a singlet at ~3.8–4.0 ppm, while thiazole protons resonate at 7.5–8.5 ppm .
- IR Spectroscopy: Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .
Advanced: How to address discrepancies between computational predictions and experimental electronic properties?
Answer:
- Step 1: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict UV-Vis absorption or frontier molecular orbitals.
- Step 2: Compare with experimental data (e.g., UV-Vis λmax). Discrepancies may arise from solvent effects or crystal packing. For example, solid-state π-π stacking (observed in imidazo[2,1-b][1,3]benzothiazole derivatives) can redshift absorption bands .
- Step 3: Re-optimize computational models using polarizable continuum models (PCM) for solvent corrections or include dimeric structures for solid-state simulations.
Advanced: What strategies resolve inconsistencies in structure-activity relationship (SAR) data?
Answer:
- Systematic Analog Synthesis: Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or adjust methoxy positioning) and test bioactivity against standardized assays (e.g., antimicrobial MIC values) .
- Data Normalization: Account for variations in assay conditions (e.g., cell line viability, incubation time) using Z-score normalization or IC50 fold-change metrics.
- Multivariate Analysis: Apply PCA or cluster analysis to identify structural descriptors (e.g., logP, polar surface area) correlating with activity trends.
Advanced: How to refine crystal structures with twinning or disorder?
Answer:
- Twinning: Use SHELXL’s TWIN command with BASF parameter scaling. For pseudo-merohedral twinning, refine twin laws (e.g., -h, -k, -l) and validate via Rint and Hooft parameter analysis .
- Disorder: Apply PART and SUMP restraints to model split positions. For flexible moieties (e.g., methoxy groups), use ISOR or DELU constraints to suppress unrealistic thermal motion .
Advanced: How to design experiments probing the compound’s mechanism of action?
Answer:
- Target Engagement: Use SPR (surface plasmon resonance) or ITC (isothermal calorimetry) to measure binding affinity to putative targets (e.g., kinase domains).
- Cellular Imaging: Employ fluorescent derivatives (e.g., BODIPY conjugates) for subcellular localization studies. Validate via confocal microscopy .
- Omics Integration: Combine RNA-seq and proteomics to identify pathway perturbations. For example, benzothiophene analogs have shown modulation of apoptosis-related proteins like Bcl-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
